molecular formula C18H18N2O5S B2632594 dimethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 886957-41-1

dimethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2632594
CAS No.: 886957-41-1
M. Wt: 374.41
InChI Key: BIRYNXPZJVORNE-UHFFFAOYSA-N
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Description

Dimethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a thienopyridine derivative characterized by a bicyclic scaffold fused with a thiophene ring. The compound features:

  • Dimethyl ester groups at positions 3 and 6, contributing to its solubility and reactivity in organic synthesis.

The benzamido group likely originates from benzoylation of the amino intermediate. Characterization methods such as NMR, mass spectrometry, and elemental analysis are standard for this class of compounds .

Properties

IUPAC Name

dimethyl 2-benzamido-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-24-17(22)14-12-8-9-20(18(23)25-2)10-13(12)26-16(14)19-15(21)11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRYNXPZJVORNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions may vary, but they often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted thienopyridine derivatives .

Scientific Research Applications

Dimethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of key enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Key Observations:

Ester Group Influence :

  • Methyl esters (target compound) enhance polarity and solubility in polar solvents compared to bulky tert-butyl or hydrophobic ethyl esters .
  • Bromo-substituted derivatives (e.g., 5g) exhibit lower reactivity in condensation reactions but serve as intermediates for further functionalization .

Biological Activity: The 3,4,5-trimethoxyphenylamino substituent () is associated with antitubulin activity, critical for anticancer applications .

Synthetic Yields and Purification :

  • Yields range from 54% to 70%, with tert-butyl esters requiring specialized purification (e.g., flash chromatography with ethyl acetate/petroleum ether) .
  • The target compound’s benzamido group may require controlled acylation conditions to avoid over-reaction.

Physicochemical and Spectral Comparisons

  • Melting Points: Trimethoxyphenylamino derivatives exhibit higher melting points (e.g., 140–141°C) due to hydrogen bonding, whereas bromo or acetylated analogs melt at lower temperatures (e.g., 93–95°C) .
  • NMR Signatures : The benzamido group in the target compound would show distinct aromatic proton signals (δ 7.5–8.0 ppm), while Schiff base ligands display imine proton peaks near δ 8.5–9.0 ppm .
  • Mass Spectrometry : Molecular ion peaks for methyl ester derivatives (e.g., [M+1]+ = 437.5) align with calculated molecular weights .

Biological Activity

Dimethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized through various methods involving the thieno[2,3-c]pyridine framework. The general synthetic route includes:

  • Formation of the Thieno[2,3-c]pyridine Core : This is typically achieved via cyclization reactions involving appropriate precursors.
  • Introduction of the Benzamido Group : This step is crucial for enhancing the biological activity of the compound.
  • Dicarboxylation : The final step involves the introduction of two carboxylate groups which are essential for solubility and bioactivity.

Antiproliferative Effects

This compound has shown significant antiproliferative activity against various cancer cell lines. Key findings include:

  • IC50 Values : The compound exhibits IC50 values ranging from 1.1 to 4.7 µM against different cancer cell lines such as HeLa and L1210 cells, indicating potent antiproliferative effects .
  • Mechanism of Action : It acts primarily by inhibiting tubulin polymerization, which disrupts the mitotic spindle formation during cell division .

Cell Cycle Distribution

Flow cytometry studies have demonstrated that treatment with this compound leads to a dose-dependent accumulation of cells in the G2/M phase of the cell cycle. Specifically:

  • G2/M Phase Accumulation : For instance, treatment at IC50 concentrations increased G2/M phase cells from approximately 22% to over 30% . This suggests that the compound effectively halts cell cycle progression at this critical checkpoint.

Apoptosis Induction

The compound has been shown to induce apoptosis in cancer cells:

  • Annexin-V Staining : In experiments using annexin-V staining, significant increases in apoptotic cells were observed after treatment with this compound . For example, at IC50 concentrations, apoptosis rates reached up to 56% compared to control groups.

Comparative Biological Activity

To better understand the efficacy of this compound compared to other compounds in its class, a summary table is provided below:

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
This compoundHeLa1.1 - 4.7Tubulin inhibition
CA-4HeLa<0.01Tubulin inhibition
Other Derivative AL12102.8Unknown

Case Studies

Recent studies have highlighted the selective toxicity of this compound towards cancer cells compared to normal human peripheral blood mononuclear cells (PBMC). In vitro assays indicated that the compound did not significantly affect PBMC viability at concentrations exceeding 20 µM . This selectivity suggests a promising therapeutic index for potential anticancer applications.

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